1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-2-22-12-16(15-5-3-4-6-17(15)22)21-18(23)20-11-13-7-9-14(19)10-8-13/h3-10,12H,2,11H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMVVFGTBKDGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 4-fluorobenzylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Potential: Structural similarities to indole-based chalcones () suggest possible anticancer activity, though the urea group may redirect mechanism of action from tubulin inhibition (chalcones) to kinase modulation .
- Kinase Inhibition : Analogues like Compound 37 () with urea linkages show GSK-3 inhibition, implying the target compound could share this activity if the indole scaffold interacts similarly with ATP-binding pockets .
- Pharmacokinetics : The 4-fluorobenzyl group enhances lipophilicity, but the ethyl-indole may limit solubility compared to pyridine-containing ureas (), necessitating formulation optimization .
Biological Activity
1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea is a synthetic compound that belongs to the class of urea derivatives and is characterized by its unique structural features, including an indole moiety and a fluorobenzyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : CHFNO
- Molecular Weight : 311.4 g/mol
- CAS Number : 941951-38-8
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 311.4 g/mol |
| CAS Number | 941951-38-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole ring can engage in π-stacking interactions, while the fluorobenzyl group may enhance binding affinity through hydrophobic interactions. This dual interaction can modulate various biological pathways, leading to its observed pharmacological effects.
Biological Activities
Research indicates that compounds containing indole structures exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX-2.
Case Studies
-
Anticancer Activity :
- A study demonstrated that indole derivatives, similar to this compound, exhibited significant cytotoxicity against various cancer cell lines (e.g., H460, A549). The IC values were reported in the range of 200–300 µg/mL for several related compounds, indicating moderate to strong anticancer potential .
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activity | IC (µM) |
|---|---|---|---|
| 1-(1-methyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea | Methyl instead of ethyl | Moderate anticancer | ~250 |
| 1-(1-ethyl-1H-indol-3-yl)-3-(phenyl)urea | Lacks fluorine | Lower anti-inflammatory | ~300 |
| 1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea | Different fluorine position | Enhanced binding affinity | ~150 |
Q & A
Q. What are the optimal synthetic routes for 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves coupling an indole derivative (e.g., 1-ethyl-1H-indol-3-amine) with a 4-fluorobenzyl isocyanate intermediate. Key steps include:
- Fluorobenzyl Group Introduction : Achieved via nucleophilic substitution using 4-fluorobenzyl halides under reflux with polar aprotic solvents (e.g., DMF) .
- Urea Formation : Coupling the indole amine with 4-fluorobenzyl isocyanate at 0–25°C in anhydrous THF, with yields improved by slow addition and inert atmospheres .
- Optimization : Reaction efficiency depends on solvent choice (e.g., THF vs. DCM), temperature control, and catalyst use (e.g., triethylamine for acid scavenging) . Automated flow reactors may enhance scalability and reproducibility .
Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms urea linkage (δ ~6.5–7.5 ppm for indole protons, δ ~4.3 ppm for fluorobenzyl CH2) and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~341.4 g/mol) and isotopic patterns (e.g., fluorine vs. chlorine) .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., indole-urea dihedral angles) and validates hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC50 variability in enzyme inhibition assays) may arise from:
- Purity Differences : HPLC or LC-MS quantifies impurities (e.g., residual solvents, byproducts) that interfere with assays .
- Solubility Issues : Use co-solvents (e.g., DMSO/PBS mixtures) and dynamic light scattering (DLS) to assess aggregation states .
- Assay Conditions : Standardize pH, temperature, and incubation times. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational methods are effective for predicting reactivity and designing derivatives?
- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) model transition states for urea bond formation and fluorobenzyl substitution .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological matrices (e.g., binding to kinase active sites) .
- Machine Learning (ML) : Trains on PubChem/Cambridge Structural Database (CSD) datasets to predict synthetic feasibility and bioactivity of indole-urea analogs .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Indole Modifications : Adding electron-withdrawing groups (e.g., Cl, CF3) at the indole 5-position increases hydrophobic interactions with target proteins .
- Fluorobenzyl Tuning : Para-fluorine enhances metabolic stability, while ortho-substituents improve steric complementarity in binding pockets .
- Urea Linker Optimization : Replacing urea with thiourea or acylurea alters hydrogen-bond donor capacity and pharmacokinetics .
Q. What strategies mitigate compound instability during long-term storage or in biological media?
- Degradation Pathways : Hydrolysis of the urea bond under acidic/basic conditions is a major pathway. Stability studies (HPLC-MS) in buffers (pH 1–9) identify optimal storage conditions .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves shelf life .
- Prodrug Approaches : Masking the urea group as a carbamate or ester enhances serum stability .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., exact stoichiometry, solvent grades) and share raw spectral data via open-access repositories.
- Cross-Disciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and bioassay teams to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
